molecular formula C10H8N2O3 B6216768 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid CAS No. 2751614-85-2

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid

Cat. No. B6216768
CAS RN: 2751614-85-2
M. Wt: 204.2
InChI Key:
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Description

1-(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid, also known as CPCCA, is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is an important building block for the synthesis of a variety of organic and inorganic compounds. CPCCA is a cyclopropane derivative of pyridine, a heterocyclic compound containing nitrogen, and is used as a starting material for the synthesis of a variety of organic and inorganic compounds. CPCCA is a versatile building block for the synthesis of a variety of organic and inorganic compounds, including drugs, dyes, and catalysts.

Scientific Research Applications

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of a variety of organic and inorganic compounds, including drugs, dyes, and catalysts. 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid has been used to synthesize a variety of compounds, including drugs, dyes, and catalysts. It has also been used in the synthesis of a variety of organic and inorganic compounds, including drugs, dyes, and catalysts.

Mechanism of Action

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is an important building block for the synthesis of a variety of organic and inorganic compounds. It is used as a starting material for the synthesis of a variety of organic and inorganic compounds, including drugs, dyes, and catalysts. The mechanism of action of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is based on its ability to form strong hydrogen bonds with other molecules. It is capable of forming strong hydrogen bonds with other molecules, which allows it to act as a catalyst in the synthesis of a variety of organic and inorganic compounds.
Biochemical and Physiological Effects
1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is an important building block for the synthesis of a variety of organic and inorganic compounds, including drugs, dyes, and catalysts. The biochemical and physiological effects of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid are not fully understood. It is believed that 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid may act as an antioxidant, inhibiting the oxidation of other molecules. It may also act as an anti-inflammatory agent, reducing inflammation in the body. It may also act as a modulator of cell signaling pathways, influencing the activity of certain proteins and enzymes in the body.

Advantages and Limitations for Lab Experiments

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is an important building block for the synthesis of a variety of organic and inorganic compounds. One of the main advantages of using 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid in laboratory experiments is its low cost and availability. It is also easy to handle and store, and it is relatively stable and non-toxic. However, 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is not suitable for use in certain types of reactions, such as those involving strong acids or bases. Additionally, it is not suitable for use in reactions involving high temperatures or pressures.

Future Directions

The potential applications of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid are vast and varied. It has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is an important building block for the synthesis of a variety of organic and inorganic compounds. There are many potential future directions for the use of 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid, including:
• Synthesis of new drugs and other organic compounds
• Synthesis of catalysts for organic reactions
• Development of new materials for use in nanotechnology
• Synthesis of new dyes and pigments
• Development of new catalysts for industrial processes
• Synthesis of new polymers and other materials
• Development of new catalysts for chemical reactions
• Synthesis of new biomolecules for medical and pharmaceutical applications
• Development of new catalysts for organic reactions
• Synthesis of new materials for use in fuel cells and batteries
• Development of new materials for use in solar cells and other renewable energy sources

Synthesis Methods

1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid is synthesized by the reaction of a cyclopropyl group with a pyridine ring. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures. The resulting product is a cyclopropane derivative of pyridine, which can be further reacted to produce a variety of organic and inorganic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid involves the reaction of 5-cyanopyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": ["5-cyanopyridine-2-carboxylic acid", "cyclopropanecarbonyl chloride", "base"], "Reaction": ["Step 1: Dissolve 5-cyanopyridine-2-carboxylic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add cyclopropanecarbonyl chloride to the solution while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir for several hours until completion.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 7: Purify the product by column chromatography or recrystallization to obtain 1-[(5-cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylic acid."] }

CAS RN

2751614-85-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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